molecular formula C10H10N4O B1278378 3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine CAS No. 86499-24-3

3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Cat. No. B1278378
CAS RN: 86499-24-3
M. Wt: 202.21 g/mol
InChI Key: PDFYKDYEFKYENU-UHFFFAOYSA-N
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Description

The compound 3-azido-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a member of the benzazepine family, which is characterized by a seven-membered heterocyclic ring containing nitrogen. The azido group at the 3-position and the oxo group at the 2-position are functional groups that can potentially participate in various chemical reactions.

Synthesis Analysis

The synthesis of benzazepine derivatives can be achieved through different synthetic routes. One such method involves the [4+3] annulation of 2-azidoacrylates with phthalides under anionic conditions at low temperatures, leading to the formation of 5-hydroxy-2-benzazepinones . This approach represents a novel concept for constructing azepine rings and highlights the reactivity of 2-azidoacrylates.

Molecular Structure Analysis

The molecular structure of benzazepine derivatives can be elucidated using techniques such as NMR spectroscopy and molecular modeling. For instance, the synthesis of 2-methyl-2,3,4,5-tetrahydro-1H- benzothieno[2,3-c]azepine involved the determination of the Gibbs energy of activation for the inversion of the azepine ring using dynamic 1H NMR spectroscopy. Additionally, molecular modeling was used to estimate the 1H and 13C NMR chemical shifts, with the magnetic shielding tensors calculated using the GIAO method and the solvent effect considered in the PCM approximation .

Chemical Reactions Analysis

The azido and oxo functional groups present in 3-azido-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine suggest that it may undergo various chemical reactions. While the specific reactions of this compound are not detailed in the provided papers, azides are known to participate in reactions such as Staudinger ligations and azide-alkyne cycloadditions, which could potentially be applied to modify the benzazepine core.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzazepine derivatives can be influenced by their substituents. For example, the synthesis of 5-methyl-3-alpha-pyridyl- and 1,5-dimethyl-3-alpha-pyridyl-1,2,3,4-tetrahydro-3H-benz-2-azepines involved a three-stage route, and the geometric isomers of these derivatives were isolated and characterized by high-resolution 1H NMR spectroscopy . The presence of different substituents can affect properties such as solubility, melting point, and reactivity.

Scientific Research Applications

  • Synthesis of Derivatives : The compound has been used as a starting point for synthesizing a range of derivatives. For instance, sulfochlorination of 2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine led to regioselective formation of the corresponding 7-chlorosulfonyl derivative, which in turn enabled the creation of various substituted compounds with potential therapeutic applications (Dorogov et al., 2006).

  • NOS Inhibitors : A class of 1,7-disubstituted derivatives of 2,3,4,5-tetrahydro-1H-benzo[b]azepine was designed and evaluated as human nitric oxide synthase inhibitors. These compounds, particularly those with basic amine side chains, showed potent and highly selective inhibition, with potential therapeutic application in neuropathic pain (Annedi et al., 2012).

  • Chemical Transformations : The compound has been utilized in various chemical transformations, like Beckmann or Schmidt rearrangement and reactions with primary or secondary amines, leading to the formation of different benzazepine derivatives (Vogel et al., 1969).

  • X-ray Diffraction Studies : It has been used in studies involving X-ray powder diffraction to determine the crystalline structure of new compounds (Macías et al., 2011).

  • Castagnoli-Cushman Reaction : The compound was involved in the Castagnoli-Cushman reaction to prepare 2,3-disubstituted 4-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepine-1-carboxylic acids (Adamovskyi et al., 2017).

  • Synthesis of Benzazepines : Benzazepines have been synthesized using various methods, showcasing the flexibility and utility of 2,3,4,5-tetrahydro-1H-benzo[b]azepine as a key intermediate or starting material (Kucherova et al., 1973).

Safety And Hazards

The safety and hazards associated with “3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine” are not clearly defined in the literature. It is recommended to handle this compound with care and use appropriate safety measures .

properties

IUPAC Name

3-azido-1,3,4,5-tetrahydro-1-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c11-14-13-9-6-5-7-3-1-2-4-8(7)12-10(9)15/h1-4,9H,5-6H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFYKDYEFKYENU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448802
Record name 3-Azido-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine

CAS RN

86499-24-3
Record name 3-Azido-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86499-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azido-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-chloro-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one (15.9 g, 0.08 mol) and sodium azide (6.36 g, 0.10 mol) in dimethylsulfoxide (320 ml) was maintained at 80° C. under an atmosphere of nitrogen for 3 hours. At this time, the IR spectrum of an aliquot showed a strong peak at 2150 cm-1 characteristic of the azide group. The reaction mixture was poured into 1000 ml of ice/water and the suspension was stirred for 30 min. The solid was filtered off, washed with water (250 ml) and dried to give 3-azido-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one, m.p. 142°-5°.
Quantity
15.9 g
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6.36 g
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320 mL
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ice water
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1000 mL
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reactant
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Synthesis routes and methods II

Procedure details

In U.S. Pat. No. 4,873,235, W. H. Parsons et al. describes the synthesis of 3-amino-1,3,4,5-tetrahydro-benzo[b]azepin-2-one by reacting 3-bromo-1,3,4,5-tetrahydro-benzo[b]azepin-2-one, which is synthesized by bromination of 1-tetralone, followed by reaction with sodium azide to form 3-azido-1,3,4,5-tetrahydro-benzo[b]azepin-2-one. Subsequent hydrogenation of the azido group e.g. by reaction with sodium cyanoborohydride or in the presence of hydrogen on a suitable catalyst leads to 3-amino-1,3,4,5-tetrahydro-benzo[b]azepin-2-one.
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Synthesis routes and methods III

Procedure details

To a solution of 36.7 g (128 mmol) of 3-Iodo-2,3,4,5-tetrahydro-1H-[1]-benzazapin-2-one in 200 mL of dimethylformamide was added 9.97 g (153 mmol) of sodium azide. After 3 h, the mixture was poured into 800 mL of ice water and the precipitate collected on a filter. After washing the solid successively with water, 3% aqueous sodium bisulfite, and water, the product was dried under vacuum to give 21.5 g (83%) of a tan powder. 1H NMR (300 MHz, CDCl3) d 8.91 (1H, bs), 7.4-7.0 (4H, m), 3.89 (1H, t, J=9 Hz), 2.97 (1H, m), 2.73 (1H, m), 2.52 (1H, m), 2.32 (1H, m).
Quantity
36.7 g
Type
reactant
Reaction Step One
Quantity
9.97 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
800 mL
Type
reactant
Reaction Step Two
Yield
83%

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